molecular formula C15H21N3OS B2749053 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide CAS No. 2034547-02-7

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide

Cat. No. B2749053
CAS RN: 2034547-02-7
M. Wt: 291.41
InChI Key: OZSMZZSCNZZFQD-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide, commonly known as PTUPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives and has been synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives for Anti-Inflammatory and Anticancer Applications : A study by Ş. Küçükgüzel et al. (2013) focused on synthesizing derivatives of a similar compound, aiming at potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications. Notably, one of the derivatives showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a known anti-inflammatory drug. This suggests a potential pathway for developing therapeutic agents from such derivatives (Ş. Küçükgüzel et al., 2013).

  • Antitumor Activities : R. Mohareb and M. S. Gamaan (2018) investigated the use of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate for synthesizing pyrazole, thiophene, and other derivatives with observed antitumor activities against several cancer cell lines. This study illustrates the compound's utility in generating new molecules with significant antitumor potential (R. Mohareb & M. S. Gamaan, 2018).

Antibacterial and Antimicrobial Applications

  • Synthesis of Heterocyclic Compounds with Antibacterial Properties : A study by M. E. Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial uses. Several compounds were found to exhibit high antibacterial activities, indicating the potential of such derivatives for developing new antibacterial agents (M. E. Azab et al., 2013).

  • Exploring the Reactivity of N-pyrazole, P-phosphine Hybrid Ligand : Sergio Muñoz et al. (2011) explored the reactivity of a hybrid ligand against Cu(I), Ag(I), and Au(I), showing potential applications in creating compounds for various uses, including antibacterial applications. The study provides insights into the structural and reactivity characteristics of such compounds (Sergio Muñoz et al., 2011).

Chemosensors and Fluorescent Agents

  • Fluorescent Chemosensor for Metal Ions : A. Asiri et al. (2019) synthesized a pyrazoline-benzothiazole derivative that acted as a fluorescent chemosensor for detecting Cu2+, Fe3+, and Fe2+ metal ions. The study highlights the compound's potential as a chemosensor for environmental and analytical applications (A. Asiri et al., 2019).

Corrosion Inhibition

  • Bipyrazolic Compounds as Corrosion Inhibitors : A study by A. Chetouani et al. (2005) focused on the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. The compounds showed efficient corrosion inhibition, suggesting their potential use in protecting metals from corrosion (A. Chetouani et al., 2005).

properties

IUPAC Name

3,3-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-15(2,3)9-14(19)16-10-13(12-5-8-20-11-12)18-7-4-6-17-18/h4-8,11,13H,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSMZZSCNZZFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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